molecular formula C11H14ClN3O3 B1603864 Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate CAS No. 34750-23-7

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate

Cat. No. B1603864
CAS RN: 34750-23-7
M. Wt: 271.7 g/mol
InChI Key: ZYIJNUYHOXXCPR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate (ECMPC) is an organic compound with a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 188-190 °C and a boiling point of 246-248 °C. It is soluble in water and alcohol. ECMPC is mainly used as a reagent in organic synthesis, as a catalyst in polymerization, and as a raw material for the manufacture of pharmaceuticals, dyes, and other products.

Mechanism Of Action

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE results in an increase in the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate are largely due to its ability to inhibit the enzyme acetylcholinesterase. This inhibition of AChE results in an increase in the levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. Additionally, Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The use of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is highly soluble in water and alcohol, making it easy to work with in a laboratory setting. The main limitation of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is that it is a relatively new compound and there is still much to be learned about its effects and applications.

Future Directions

The future of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is promising, as it has already shown potential for use in a variety of scientific research applications. Further research into the biochemical and physiological effects of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate could lead to new treatments for neurodegenerative diseases. Additionally, further research into the synthesis of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate could lead to more efficient and cost-effective methods of production. Finally, research into the use of Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate as a catalyst in polymerization could lead to new materials with improved properties.

Scientific Research Applications

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization, and as a raw material for the manufacture of pharmaceuticals, dyes, and other products. It has also been used in the synthesis of biologically active molecules, such as inhibitors and antifungal agents. Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate has also been used in the synthesis of peptides and peptide-based drugs.

properties

IUPAC Name

ethyl 4-chloro-2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-2-18-10(16)8-7-13-11(14-9(8)12)15-3-5-17-6-4-15/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIJNUYHOXXCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615476
Record name Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-morpholinopyrimidine-5-carboxylate

CAS RN

34750-23-7
Record name Ethyl 4-chloro-2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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